molecular formula C24H40Cl2N2O4 B12296249 Valbenazine dihydrochloride CAS No. 1639208-51-7

Valbenazine dihydrochloride

Cat. No.: B12296249
CAS No.: 1639208-51-7
M. Wt: 491.5 g/mol
InChI Key: PMSGGBFTMLDQAW-TZYFFPFWSA-N
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Description

Valbenazine dihydrochloride is a prodrug of [+]-α-dihydrotetrabenazine, which is an ester of the amino acid L-valine. It is primarily used as a vesicular monoamine transporter 2 (VMAT2) inhibitor. This compound is FDA-approved for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valbenazine dihydrochloride is synthesized through a series of chemical reactions involving the esterification of [+]-α-dihydrotetrabenazine with L-valine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Valbenazine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound include its active metabolite, [+]-α-dihydrotetrabenazine, and other by-products depending on the specific reaction conditions .

Scientific Research Applications

Valbenazine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Valbenazine dihydrochloride exerts its effects by selectively inhibiting VMAT2, a transporter that regulates the uptake of monoamines from the cytoplasm into synaptic vesicles for storage and release. This inhibition leads to a reduction in the release of dopamine and other monoamines, thereby alleviating symptoms of tardive dyskinesia and chorea .

Properties

CAS No.

1639208-51-7

Molecular Formula

C24H40Cl2N2O4

Molecular Weight

491.5 g/mol

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride

InChI

InChI=1S/C24H38N2O4.2ClH/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;;/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*1H/t17-,19-,20-,23+;;/m1../s1

InChI Key

PMSGGBFTMLDQAW-TZYFFPFWSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC.Cl.Cl

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC.Cl.Cl

Origin of Product

United States

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